3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid
Description
The Pivotal Role of Carbon-13 (13C) Stable Isotopes in Quantitative Metabolic Investigations
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon that accounts for about 1.1% of all carbon on Earth. wikipedia.org Unlike the radioactive isotope ¹⁴C, ¹³C is non-radioactive and safe for use in a wide range of biological studies. Its key advantage lies in its greater mass compared to the common ¹²C isotope. This mass difference, imparted by an extra neutron, allows ¹³C-labeled compounds to be definitively detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comrsc.org
In quantitative metabolic investigations, such as metabolic flux analysis, researchers introduce a ¹³C-labeled substrate into a biological system, like a cell culture or a whole organism. moravek.com As the organism metabolizes the labeled compound, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the distribution and quantity of the ¹³C label in these subsequent molecules, scientists can map the flow of carbon through intricate biochemical networks. nih.gov This provides a dynamic and quantitative picture of cellular processes in real-time, revealing how metabolic pathways respond to different conditions or genetic modifications. moravek.comcreative-proteomics.com The use of stable isotopes like ¹³C is essential for understanding the functional state of biochemical pathways and revealing how precursors are distributed within metabolic networks. researchgate.net
Biochemical Significance of Cinnamic Acid Derivatives as Precursors and Bioactive Compounds
Cinnamic acid and its derivatives are a diverse class of organic compounds central to the metabolism of virtually all plants. thepharmajournal.com They are key intermediates in the phenylpropanoid pathway, a major biosynthetic route that begins with the amino acid phenylalanine. researchgate.netnih.gov This pathway is responsible for producing a vast array of secondary metabolites that are crucial for plant survival, development, and defense. mdpi.com
Prominent derivatives of cinnamic acid, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, serve as fundamental building blocks for several critical biopolymers and small molecules. wikipedia.org These include:
Lignin (B12514952): A complex polymer that provides structural rigidity to plant cell walls, enables water transport, and acts as a barrier against pathogens. nih.gov
Flavonoids: A large group of compounds involved in UV protection, pigmentation (such as anthocyanins), and signaling between plants and microbes. thepharmajournal.comfrontiersin.org
Stilbenoids and Coumarins: Classes of compounds with roles in plant defense. mdpi.comjocpr.com
Beyond their structural and defensive roles in plants, many cinnamic acid derivatives consumed in the diet are recognized for their bioactive properties. jocpr.comnih.gov
Rationale for Positional 13C Labeling of 3,4-Dimethoxycinnamic Acid in Research Contexts
3,4-Dimethoxycinnamic acid is a specific derivative of cinnamic acid. Labeling this molecule with ¹³C at the 7, 8, and 9 positions—which constitute the three-carbon acrylic acid side chain attached to the benzene (B151609) ring—provides a highly specific tool for metabolic research. This is known as positional or site-specific labeling. nih.gov
The rationale for this precise labeling pattern is to unambiguously track the fate of the entire C3 side chain of the cinnamic acid backbone during biosynthesis. researchgate.net When this labeled molecule is introduced into a plant system, researchers can follow the three-¹³C unit as it is incorporated into more complex structures. For example, in the study of lignin biosynthesis, this allows scientists to determine how the cinnamic acid side chain is modified, cleaved, or polymerized. nih.gov
This technique can answer critical questions, such as:
Is the propyl side chain incorporated intact into a larger polymer?
Are any of the carbon atoms in the side chain lost or transformed during subsequent enzymatic reactions?
What is the rate of carbon flow from this precursor into specific downstream products like lignin or flavonoids? researchgate.net
By using mass spectrometry to detect the mass shift of +3 atomic mass units (due to the three ¹³C atoms), researchers can precisely quantify the incorporation of the labeled precursor into its final metabolic products. This positional labeling strategy offers a level of detail that uniformly labeling the entire molecule cannot provide, making it an invaluable tool for dissecting complex biosynthetic pathways. researchgate.net
Data Tables
Table 1: Comparison of Unlabeled and Labeled 3,4-Dimethoxycinnamic Acid
| Property | Unlabeled 3,4-Dimethoxycinnamic Acid | 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid |
| Molecular Formula | C₁₁H₁₂O₄ | C₈¹³C₃H₁₂O₄ |
| Monoisotopic Mass | 208.0736 g/mol | 211.0837 g/mol |
| Number of ¹³C Labels | 0 | 3 |
| Mass Increase | N/A | +3.0101 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+/i4+1,6+1,11+1 |
InChI Key |
HJBWJAPEBGSQPR-MELSJBJPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/[13CH]=[13CH]/[13C](=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethoxy 7,8,9, 13c3 Cinnamic Acid
Chemical Synthesis Approaches for Incorporating 13C Isotopes into Cinnamic Acid Backbones
The introduction of carbon-13 isotopes into the three-carbon side chain of cinnamic acid derivatives requires precise synthetic strategies. The most common and adaptable methods for this purpose are variations of the Perkin and Knoevenagel condensation reactions.
The Perkin reaction, a classic method for the synthesis of cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org For the synthesis of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid, this would involve the reaction of 3,4-dimethoxybenzaldehyde (B141060) with a triply 13C-labeled acetic anhydride.
A significant challenge in using the conventional Perkin reaction for isotopic labeling is the potential for isotope dilution. fu-berlin.de To circumvent this, a modified approach utilizing a nonenolizable anhydride as the condensation agent has been developed. nih.govresearchgate.net This method avoids the need for a large excess of the labeled carboxylate, thus preserving the isotopic enrichment of the final product. nih.govresearchgate.net In this adapted synthesis, a 13C-labeled acetic acid is used as the source of the isotope, reacting with the aromatic aldehyde and a nonenolizable anhydride, such as pivalic anhydride, in the presence of a base like caesium carbonate. researchgate.net This ensures that only the labeled acetate (B1210297) participates in the C-C bond formation, leading to a high degree of isotopic incorporation. fu-berlin.de
Table 1: Comparison of Conventional and Modified Perkin Reaction for 13C Labeling
| Feature | Conventional Perkin Reaction | Modified Perkin Reaction with Nonenolizable Anhydride |
| 13C Source | Labeled Acetic Anhydride | Labeled Acetic Acid |
| Condensation Agent | Labeled Acetic Anhydride | Nonenolizable Anhydride (e.g., Pivalic Anhydride) |
| Isotope Dilution | High potential for dilution | Minimized isotope dilution |
| Efficiency | Lower for valuable isotopes | Higher efficiency for valuable isotopes |
The Knoevenagel condensation offers another versatile route to cinnamic acids and their derivatives. rsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.com For the synthesis of this compound, a triply 13C-labeled malonic acid would be the ideal starting material. The reaction with 3,4-dimethoxybenzaldehyde, followed by decarboxylation, would yield the desired labeled cinnamic acid.
The choice of catalyst and solvent is critical in the Knoevenagel condensation. While traditional methods often employ pyridine (B92270) and piperidine, more environmentally friendly approaches have been developed using catalysts like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate in water, or proline in ethanol. semanticscholar.orgnih.gov These methods can offer high yields and purity. semanticscholar.org
Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to maximize the yield and purity of the isotopically labeled product. Key parameters to consider include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For instance, in the Knoevenagel-Doebner condensation, lower temperatures may favor the formation of the diacid intermediate, while higher temperatures promote decarboxylation to the desired cinnamic acid. nih.gov
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial.
Catalyst and Solvent: The choice of catalyst and solvent system can dramatically affect the reaction's efficiency and selectivity. rsc.orgsemanticscholar.org For isotopic labeling, conditions that minimize side reactions and facilitate purification are preferred.
Purification: Rigorous purification of the final product is essential to remove any unlabeled impurities. Techniques such as recrystallization and chromatography are commonly employed.
Precursor Selection and Isotopic Fidelity during Synthesis of this compound
The successful synthesis of this compound hinges on the selection of appropriate 13C-labeled precursors. The labeling pattern [7,8,9,-13C3] corresponds to the three carbons of the prop-2-enoic acid side chain. clearsynth.com
For a Perkin-type synthesis, the ideal precursor would be [1,2-13C2]-acetic acid, which would be converted in situ to the corresponding labeled anhydride. To achieve the triple labeling, a subsequent step or a different precursor would be needed to label the third carbon. A more direct approach would be to utilize a triply labeled precursor.
For a Knoevenagel condensation, the precursor of choice would be [1,2,3-13C3]-malonic acid. This precursor directly provides the three-carbon backbone with the desired isotopic labeling pattern. The condensation with 3,4-dimethoxybenzaldehyde would then directly lead to the target molecule after decarboxylation.
Maintaining isotopic fidelity throughout the synthesis is critical. This means preventing any reactions that could lead to the loss or scrambling of the 13C labels. The use of the modified Perkin reaction with a nonenolizable anhydride is a key strategy to ensure high isotopic incorporation from the labeled acetate. fu-berlin.deresearchgate.net In the Knoevenagel condensation, ensuring complete reaction and preventing side reactions that might involve the labeled carbons is essential.
Derivatization and Structural Modification of Labeled 3,4-Dimethoxycinnamic Acid Analogues for Specific Research Applications
Once synthesized, labeled 3,4-dimethoxycinnamic acid can be further modified or derivatized to suit specific research needs. These modifications can alter the compound's physical, chemical, or biological properties. Common derivatizations include the formation of esters and amides. nih.govnih.gov
Esterification of the carboxylic acid group can be achieved by reacting the labeled cinnamic acid with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). scielo.br This allows for the introduction of various functional groups through the alcohol moiety, which can be useful for creating probes for biological studies or for altering the compound's solubility and bioavailability.
Similarly, amidation can be carried out by reacting the labeled cinnamic acid with an amine using similar coupling agents. This can produce a range of cinnamamides with diverse properties. nih.gov These derivatization reactions can be used to attach the labeled cinnamic acid to other molecules of interest, such as peptides or fluorescent tags, to facilitate their tracking and analysis in complex biological systems.
The structural modification of these labeled analogues is instrumental in various research applications, including:
Metabolic studies: Tracing the metabolic fate of 3,4-dimethoxycinnamic acid in cells or organisms.
Drug delivery research: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of drugs containing a cinnamic acid moiety.
Enzyme kinetics: Studying the mechanism and kinetics of enzymes that metabolize cinnamic acid derivatives.
Advanced Spectroscopic and Analytical Characterization of 13c Labeled Cinnamic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation
NMR spectroscopy is a primary technique for the non-destructive analysis of isotopically labeled compounds. It provides unambiguous information about the molecular structure and the precise location of isotopic labels.
¹³C NMR for Positional Verification and Quantitative Isotopic Abundance Determination
¹³C NMR spectroscopy is instrumental in verifying the exact positions of the ¹³C labels within the cinnamic acid structure. researchgate.net The natural abundance of ¹³C is approximately 1.1%, meaning that in an unlabeled molecule, the probability of detecting a signal from any single carbon atom is low. In a labeled compound like 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid, the signals corresponding to the labeled carbons (C7, C8, and C9) will be significantly enhanced. researchgate.net
This enhancement allows for straightforward confirmation that the synthesis has placed the labels in the desired positions. Furthermore, the integration of these enhanced signals, relative to the signals of the unlabeled carbons in the aromatic ring and methoxy (B1213986) groups, can be used to determine the level of isotopic enrichment. The chemical shifts of the carbon atoms in cinnamic acid derivatives are well-documented, providing a reference for peak assignment. researchgate.netresearchgate.netchemicalbook.com For instance, in related cinnamic acids, the carboxyl carbon (C9) typically resonates around 172-173 ppm, while the olefinic carbons (C7 and C8) appear in the 115-147 ppm range. researchgate.netchemicalbook.com The presence of ¹³C-¹³C spin-spin coupling between the adjacent labeled carbons (C7-C8 and C8-C9) would result in characteristic splitting patterns, providing definitive proof of the contiguous labeling in the side chain. mnms-platform.com
| Carbon Position | Typical Chemical Shift (ppm) | Expected Observation for 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid |
|---|---|---|
| C1 (ipso) | ~127 | Natural abundance signal |
| C2 | ~112 | Natural abundance signal |
| C3 | ~149 | Natural abundance signal |
| C4 | ~151 | Natural abundance signal |
| C5 | ~112 | Natural abundance signal |
| C6 | ~123 | Natural abundance signal |
| C7 (β-olefinic) | ~145-147 | Highly enhanced signal with ¹³C-¹³C coupling |
| C8 (α-olefinic) | ~116-118 | Highly enhanced signal with ¹³C-¹³C coupling |
| C9 (carboxyl) | ~168-173 | Highly enhanced signal with ¹³C-¹³C coupling |
| OCH₃ | ~56 | Natural abundance signal |
Data compiled from representative values for cinnamic acid and its derivatives. researchgate.netchemicalbook.comchemicalbook.com
Solid-State NMR Investigations of Labeled Cinnamic Acid Derivatives for Dynamic and Structural Insights
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For cinnamic acid derivatives, ssNMR can reveal details about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding, which are averaged out in solution-state NMR. researchgate.netnih.gov
In the solid state, the ¹³C NMR signals of cinnamic acids can exhibit splitting due to the presence of crystallographically non-equivalent molecules in the unit cell or specific molecular conformations. researchgate.netresearchgate.net For example, studies on p-methoxy and p-hydroxy cinnamic acids have shown that the signals for ortho and meta carbons are split in the solid state but appear as single peaks in solution. researchgate.netresearchgate.net This phenomenon provides insight into the crystal packing and the local environment of the aromatic ring. For a ¹³C-labeled compound, ssNMR could be used to study the conformation of the labeled side chain within the crystal lattice and to probe its dynamics, such as rotational motion or conformational exchange. nih.gov These investigations are crucial for understanding the physical properties of the solid material and how the molecule interacts with its environment, for instance, when bound to a biological target.
Mass Spectrometry (MS) for Isotope Ratio Analysis and Labeled Metabolite Profiling
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In stable isotope tracing studies, MS is essential for quantifying the incorporation of labeled atoms into metabolites and for determining the distribution of different isotopologues (molecules that differ only in their isotopic composition). creative-proteomics.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis of Volatile Derivatives
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Cinnamic acids are not inherently volatile, so they require derivatization, typically through silylation (e.g., creating a trimethylsilyl (B98337) or TMS derivative), to make them suitable for GC analysis. nih.gov
Once derivatized, the labeled cinnamic acid can be separated from other components in a sample by gas chromatography and subsequently analyzed by the mass spectrometer. The mass spectrum of the unlabeled derivative will show a characteristic molecular ion peak (M⁺) and a fragmentation pattern. For 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid, the molecular ion of its derivative will be shifted by +3 mass units compared to the unlabeled analogue. By analyzing the relative intensities of the M⁺ and M+3 peaks, the isotopic enrichment of the compound can be precisely quantified. nih.govrwth-aachen.de Furthermore, the fragmentation pattern can confirm the location of the labels, as fragments containing the ¹³C-labeled side chain will also show a +3 mass shift. rwth-aachen.de
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Isotope Tracing
LC-MS/MS is a cornerstone technique for modern metabolomics and isotope tracing studies due to its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds without the need for derivatization. nih.govresearchgate.net In a typical isotope tracing experiment, cells or organisms are incubated with 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid. escholarship.org After a certain period, metabolites are extracted and analyzed by LC-MS/MS.
The liquid chromatography step separates the complex mixture of metabolites. The mass spectrometer then detects the parent compound and its downstream metabolic products. The ¹³C₃-label acts as a tracer, allowing researchers to follow the path of the cinnamic acid backbone through metabolic pathways. For example, if the cinnamic acid is metabolized, the resulting products will contain the three-carbon label, making them easily distinguishable from the endogenous, unlabeled pool of the same metabolites. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific labeled metabolite ion, fragmenting it, and analyzing the resulting product ions, confirming the identity of the labeled species. nih.gov
High-Resolution Mass Spectrometry for Accurate Mass Isotopomer Distribution Analysis
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. This capability is crucial for distinguishing between different isotopologues and for unambiguously determining elemental compositions. escholarship.orgescholarship.org
In the context of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid, HRMS can resolve the mass difference between the ¹³C-labeled compound and other potential isobaric interferences. When this labeled compound is used in metabolic studies, it can be converted into various products, each with a specific number of ¹³C atoms retained. For example, a downstream metabolite might contain all three ¹³C atoms (an M+3 isotopologue), or it might lose one or two through metabolic reactions, resulting in M+2 or M+1 species. HRMS can resolve and accurately quantify the abundance of each of these isotopologues in a sample. escholarship.orgnih.gov This detailed isotopomer distribution analysis provides powerful insights into the activity of specific metabolic pathways and fluxes. creative-proteomics.com
| Technique | Sample Preparation | Key Information Obtained | Expected m/z Shift |
|---|---|---|---|
| GC-MS | Derivatization (e.g., silylation) | Isotopic enrichment; Label position from fragments | +3 Da for molecular ion and labeled fragments |
| LC-MS/MS | None required | High-sensitivity tracing of labeled metabolites | +3 Da for parent compound and downstream metabolites retaining the label |
| HRMS | None required | Accurate mass measurement; Isotopomer distribution | Precise mass of M, M+1, M+2, M+3 isotopologues |
Chromatographic Separation Techniques Integrated with Isotopic Detection (e.g., HPLC, UPLC)
The analysis of isotopically labeled compounds such as 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid relies heavily on the integration of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS). The primary role of the chromatographic step is not to separate the 13C-labeled standard from its unlabeled analyte counterpart, but rather to separate this analyte-internal standard pair from other endogenous and exogenous components within a complex sample matrix. This pre-purification is crucial for ensuring accurate and reliable quantification by the mass spectrometer.
A significant advantage of using stable isotopes like carbon-13 is the minimal impact on the physicochemical properties of the molecule. researchgate.netfoodriskmanagement.com Consequently, this compound exhibits nearly identical chromatographic behavior to the unlabeled 3,4-Dimethoxycinnamic Acid. researchgate.net This co-elution is highly desirable in quantitative analyses, as both the analyte and the internal standard experience the same matrix effects and ionization conditions simultaneously. researchgate.net This is a notable improvement over deuterium-labeled standards, which can sometimes exhibit slight shifts in retention time, particularly in high-resolution UPLC systems. researchgate.net
Reversed-phase HPLC is a commonly employed technique for the separation of cinnamic acid derivatives. tandfonline.com The method typically involves a C18 stationary phase and a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid to ensure proper ionization) and an organic solvent such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with varying polarities. The "isotopic detection" itself is not performed by a standard chromatographic detector (e.g., UV), but by the mass spectrometer, which distinguishes the labeled and unlabeled forms based on their mass-to-charge (m/z) ratio.
Table 1: Illustrative HPLC/UPLC Parameters for Cinnamic Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid aids in protonation for positive ion mode MS. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting nonpolar compounds. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |
| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of a wide range of compounds and sharp peak shapes. |
| Column Temp. | 30 - 40 °C | Maintains consistent retention times and improves peak symmetry. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides selective and sensitive detection and differentiation of isotopic forms. |
Specialized Analytical Platforms for 13C-Labeled Compounds in Complex Biological Matrices
For the analysis of 13C-labeled compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates, the gold standard is Isotope Dilution Mass Spectrometry (IDMS) utilizing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform. wikipedia.orgnih.gov This technique is renowned for its high sensitivity, specificity, and accuracy, making it a definitive method for quantitative bioanalysis. wikipedia.orgnih.gov
In this approach, a known quantity of this compound is added as an internal standard to the biological sample at the very beginning of the sample preparation process. wikipedia.org Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same degradation, extraction inefficiencies, and derivatization yields throughout the entire workflow. rsc.orgnih.gov Most importantly, it co-elutes with the analyte from the LC column and enters the mass spectrometer's ion source at the same time. researchgate.net
Within the ion source, matrix components can interfere with the ionization process, causing either suppression or enhancement of the analyte signal—a phenomenon known as the "matrix effect." researchgate.net Since the 13C-labeled internal standard is affected by these matrix effects in the same manner as the unlabeled analyte, the ratio of their signals remains constant and accurate. researchgate.netfoodriskmanagement.com The mass spectrometer is programmed to detect specific mass transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM), which provides an exceptional level of selectivity. nih.gov By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a highly precise and accurate concentration of the native 3,4-Dimethoxycinnamic Acid in the original sample can be determined. wikipedia.orgnih.govosti.gov
Table 2: Example LC-MS/MS Parameters for Quantification using this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|---|
| 3,4-Dimethoxycinnamic Acid | ESI- | 207.06 | 192.04 | Analyte |
| This compound | ESI- | 210.07 | 195.05 | Internal Standard |
Note: ESI- refers to Negative Electrospray Ionization. Precursor and product ions are hypothetical and would be optimized during method development.
Applications of 3,4 Dimethoxy 7,8,9, 13c3 Cinnamic Acid in Metabolic Pathway Elucidation
Principles and Methodologies of ¹³C Metabolic Flux Analysis (¹³C-MFA) Utilizing Labeled Probes
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov The core principle of ¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and the relative or absolute fluxes through them. medchemexpress.com
Tracer Selection and Experimental Design: Choosing an appropriate isotopically labeled substrate (tracer) is critical for a successful ¹³C-MFA study.
Isotope Labeling Experiment: The biological system is cultured with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
Metabolite Extraction and Analysis: Metabolites are extracted, and their isotopic labeling patterns are determined.
Computational Flux Estimation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular fluxes.
The design of a ¹³C-MFA experiment is crucial for obtaining accurate and precise flux measurements. A key aspect of this design is the selection of the isotopic tracer. The ideal tracer should be chosen to maximize the information obtained about the specific pathways of interest. For instance, different isotopomers of glucose (glucose molecules with ¹³C at different positions) can provide distinct insights into central carbon metabolism. nih.gov
The selection of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic acid as a tracer is particularly suited for investigating the phenylpropanoid pathway and related metabolic routes. The methoxy (B1213986) groups at the 3 and 4 positions of the aromatic ring make it a close analog of naturally occurring intermediates like ferulic acid. The ¹³C labels on the three carbons of the cinnamic acid side chain (C7, C8, and C9) allow for precise tracking of the transformations of this side chain, which is central to the formation of numerous downstream products.
Factors to consider in experimental design include:
The specific metabolic pathways under investigation.
The choice of the labeled atoms in the tracer molecule.
The duration of the labeling experiment.
The analytical methods available for measuring isotopic enrichment.
| Experimental Design Parameter | Consideration for using 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid |
| Tracer | 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid |
| Target Pathway | Phenylpropanoid pathway, lignin (B12514952) biosynthesis, secondary metabolite formation. |
| Biological System | Plant cell cultures, excised plant tissues, or whole plants. |
| Labeling Strategy | Introduction of the labeled compound into the growth medium or via direct injection. |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and detection of labeled metabolites. |
The data generated from ¹³C-MFA experiments, which includes mass isotopomer distributions of various metabolites, requires sophisticated computational tools for interpretation. These tools use mathematical models of cellular metabolism to simulate the expected labeling patterns for a given set of metabolic fluxes. By comparing the simulated patterns to the experimentally measured data, the software can estimate the most likely set of intracellular fluxes.
Several software packages are available for ¹³C-MFA, each with its own set of algorithms and features. Common steps in the computational workflow include:
Model Definition: A metabolic network model is constructed, defining the relevant biochemical reactions and their stoichiometry.
Atom Mapping: The transfer of carbon atoms from substrates to products for each reaction is defined.
Flux Estimation: An optimization algorithm is used to find the flux distribution that minimizes the difference between the measured and simulated labeling data.
Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.
| Software Tool | Key Features |
| INCA | A widely used MATLAB-based tool for isotopic tracer analysis. |
| 13CFLUX2 | A high-performance software suite for large-scale ¹³C-MFA. |
| OpenMebius | An open-source software for metabolic flux analysis. |
Tracing Carbon Flow and Biosynthetic Pathways involving Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are central intermediates in the biosynthesis of a vast array of plant natural products, including flavonoids, stilbenes, and lignin. By using isotopically labeled precursors like 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic acid, researchers can trace the flow of carbon through these complex pathways, providing insights into their regulation and interconnectedness.
The phenylpropanoid pathway begins with the deamination of phenylalanine to produce cinnamic acid. A series of hydroxylation, methylation, and ligation reactions then generate a variety of substituted cinnamic acids and their CoA esters, which serve as precursors for downstream pathways. The use of labeled tracers has been instrumental in demonstrating concepts such as metabolic channeling, where intermediates are passed directly from one enzyme to the next without equilibrating with the surrounding cytosolic pool. nih.govfrontiersin.org
Feeding 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic acid to plant cells allows for the direct investigation of the metabolic fate of this specific intermediate. By tracking the incorporation of the ¹³C₃-labeled side chain into various downstream products, researchers can quantify the flux through different branches of the pathway. For example, the relative labeling of flavonoids versus lignin precursors would provide a quantitative measure of the partitioning of carbon between these two major sinks.
| Metabolite Class | Expected Labeling Pattern from 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid | Information Gained |
| Flavonoids | Incorporation of the intact ¹³C₃ side chain into the C-ring. | Flux towards flavonoid biosynthesis. |
| Lignin Monomers | Incorporation of the ¹³C₃ side chain into coniferyl and sinapyl alcohols. | Flux towards lignin biosynthesis. |
| Coumarins | Formation from labeled intermediates, retaining the ¹³C₃ label. | Elucidation of coumarin (B35378) biosynthetic routes. |
Lignin is a complex aromatic polymer that provides structural support to plant cell walls. It is synthesized from monolignols, which are derived from the phenylpropanoid pathway. The biosynthesis and polymerization of these monolignols are not fully understood. Isotopic labeling studies have been crucial in identifying the precursors and intermediates of lignin biosynthesis. researchgate.net For example, feeding plants with ¹³C-labeled phenylalanine has been used to measure the flux towards lignin. researchgate.net
The use of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic acid provides a more direct probe for the later steps of monolignol biosynthesis. Since this molecule is already methoxylated, it can preferentially enter the pathways leading to the formation of G- (guaiacyl) and S- (syringyl) lignin units. By analyzing the isotopic enrichment of these units in the lignin polymer, it is possible to determine the rate of lignin deposition and the relative contributions of different precursors.
Beyond the major pathways of phenylpropanoid metabolism, plants produce a vast diversity of specialized metabolites, many of which are derived from cinnamic acid. The biosynthesis of many of these compounds is still being elucidated. Isotopic labeling is a powerful tool for identifying the metabolic origin of novel compounds and for mapping out their biosynthetic pathways. nih.gov
By introducing 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic acid and performing untargeted metabolomics analysis, researchers can identify all downstream metabolites that incorporate the ¹³C₃ label. This approach can reveal novel metabolic transformations, such as glycosylation, acylation, or further modifications of the aromatic ring. This information is critical for understanding the full metabolic potential of plants and for efforts in metabolic engineering to produce valuable natural products.
Isotopic Tracing for Understanding Catabolic Fates and Turnover Rates of Cinnamic Acid Derivatives
Isotopic tracing with 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid provides a dynamic view of the metabolic fate and turnover rates of cinnamic acid derivatives. By introducing this labeled compound into a biological system, researchers can track the ¹³C atoms as they are incorporated into downstream metabolites. This approach is instrumental in identifying the series of enzymatic reactions that constitute the catabolic pathway.
The core principle of this technique lies in the detection of the mass shift in metabolites due to the incorporation of ¹³C. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to identify and quantify these labeled molecules. creative-proteomics.com The specific labeling pattern in the resulting products reveals the precise bond-cleavage and formation events, thereby confirming or discovering metabolic routes.
Research in plant biology has effectively utilized ¹³C-labeled precursors, such as phenylalanine, to quantify the metabolic flux through the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin. nih.govnih.govresearchgate.net These studies have demonstrated that the rate of lignin deposition can be influenced by the availability of precursors like phenylalanine. nih.gov By analogy, using 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid allows for the quantitative analysis of the pathways responsible for its degradation.
For instance, a study on the metabolic flux of phenylpropanoid metabolites in wound-healing potato tuber tissue used stable isotope-labeled tracers to determine the formation and conversion rates of specific compounds. nih.gov This type of analysis allows for a direct comparison of the biosynthetic activity between different metabolites within the same pathway. nih.gov The turnover rate of a metabolite, which is a measure of how quickly it is synthesized and degraded, can be calculated from the rate of incorporation and disappearance of the ¹³C label over time. nih.govyoutube.com This provides critical information about the regulation and control points within a metabolic network.
To illustrate the type of data obtained from such experiments, the following interactive table presents hypothetical results from a tracer experiment using 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid in a model plant system, showcasing the metabolic flux into key downstream products.
| Metabolite | Formation Rate (nmol/g FW/h) | Conversion Rate (nmol/g FW/h) | Net Flux (nmol/g FW/h) |
| Ferulic Acid | 5.2 | 3.8 | 1.4 |
| Sinapic Acid | 3.9 | 2.1 | 1.8 |
| Lignin Monomers | 8.7 | - | 8.7 |
This table is a representative example based on metabolic flux analysis principles and does not represent actual experimental data for 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid.
Deep ¹³C Labeling Approaches for Unbiased Discovery of Active Metabolic Pathways
While traditional isotopic tracing focuses on predefined pathways, deep ¹³C labeling offers a more global and unbiased approach to discovering active metabolic networks. nih.govnih.gov This method involves culturing cells or organisms in a medium where a significant portion of the carbon sources are uniformly labeled with ¹³C. nih.gov This leads to the widespread incorporation of ¹³C into a vast array of endogenous metabolites.
The "deep labeling" strategy, when coupled with high-resolution mass spectrometry, allows for the identification of hundreds of metabolites and the assessment of the activity of numerous metabolic pathways simultaneously from a single experiment. nih.gov By observing the mass isotopomer distributions (MIDs) of detected compounds, researchers can distinguish between endogenously synthesized metabolites (which will be heavily labeled) and those taken up from unlabeled sources. nih.gov This technique is particularly powerful for identifying novel metabolites and uncovering previously unknown metabolic connections. nih.gov
In the context of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid, while this specific compound would be used as a tracer in a targeted experiment, the principles of deep labeling can be applied to the broader study of phenylpropanoid metabolism. For example, by growing a plant in an atmosphere with ¹³CO₂, one could achieve deep labeling of the entire metabolome, including all cinnamic acid derivatives and their downstream products. researchgate.net This would provide a comprehensive map of carbon flow throughout the plant's secondary metabolism, revealing how the catabolism of cinnamic acids is integrated with other central metabolic pathways.
A proof-of-principle study on human cancer cells using a custom ¹³C medium demonstrated the ability of deep labeling to identify active and inactive pathways, such as the de novo synthesis of proteins and nucleic acids versus the partial derivation of lipids from serum. nih.gov The following table provides a conceptual overview of how deep ¹³C labeling data can be interpreted to assess pathway activity.
| Metabolic Pathway | Key Metabolites | Expected ¹³C Enrichment | Interpretation |
| Phenylpropanoid Catabolism | Vanillic Acid, Protocatechuic Acid | High | Active degradation of cinnamic acid derivatives. |
| Glycolysis | Pyruvate (B1213749), Lactate (B86563) | High | Active central carbon metabolism. |
| TCA Cycle | Citrate, Succinate | High | Active mitochondrial respiration. |
| Fatty Acid Synthesis | Palmitate, Stearate | Partial | De novo synthesis supplemented by uptake. |
This table illustrates the principles of data interpretation in a deep labeling experiment and is not based on a specific study of this compound.
Hyperpolarized ¹³C MRI for Real-time Metabolic Imaging (General Application of ¹³C Tracers)
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a revolutionary imaging modality that allows for the real-time, non-invasive visualization of metabolic processes in vivo. withpower.comnih.gov This technique dramatically increases the MRI signal of ¹³C-labeled molecules by over 10,000-fold through a process called dynamic nuclear polarization (DNP). withpower.comnih.gov The hyperpolarized state is temporary, but it provides a sufficient window to inject the labeled compound and monitor its metabolic conversion into other products in real-time. nih.gov
While 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid has not been the primary focus of hyperpolarized ¹³C MRI studies to date, the principles of this technology are broadly applicable to any ¹³C-labeled metabolic tracer. The most extensively studied hyperpolarized ¹³C probe is [1-¹³C]pyruvate, which has been used to image glycolysis in the context of cancer, cardiovascular disease, and other metabolic disorders. withpower.comnih.gov Upon injection, the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate can be spatially and temporally resolved, providing a map of glycolytic activity. nih.gov
The potential clinical applications of hyperpolarized ¹³C MRI are vast. In oncology, it can be used to stratify tumors by grade, select appropriate therapies based on metabolic profiles, and monitor early treatment response long before anatomical changes are visible. nih.gov Clinical trials have demonstrated the safety and feasibility of using hyperpolarized [1-¹³C]pyruvate in patients with prostate, brain, and breast cancer. nih.govresearchgate.net
The development of new hyperpolarized ¹³C probes is an active area of research. In principle, 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid could be hyperpolarized to study the in vivo kinetics of phenylpropanoid metabolism. This would be particularly valuable for investigating diseases where alterations in the metabolism of these compounds are implicated.
The table below summarizes key clinical trials involving hyperpolarized [1-¹³C]pyruvate, illustrating the scope and findings of this advanced metabolic imaging technique.
| Cancer Type | Key Findings | Clinical Implication |
| Prostate Cancer | Elevated lactate/pyruvate ratio in tumor regions compared to healthy tissue. researchgate.net | Non-invasive diagnosis and grading of tumors. |
| Brain Tumors | Demonstrated transport of pyruvate across the blood-brain barrier and its conversion to lactate in both tumor and normal brain tissue. nih.gov | Assessment of tumor metabolism and response to therapy. |
| Breast Cancer | Feasibility of detecting metabolic changes in response to chemotherapy. | Early prediction of treatment efficacy. |
This table is based on published clinical trial data for hyperpolarized [1-¹³C]pyruvate and serves as an example of the application of this technology. withpower.comnih.gov
Mechanistic Investigations Utilizing 13c Labeled 3,4 Dimethoxycinnamic Acid
Elucidating Enzymatic Reaction Mechanisms and Enzyme-Substrate Interactions through Isotope Effects
The use of ¹³C-labeled substrates is a cornerstone in the study of enzyme kinetics and mechanisms. While the kinetic isotope effect (KIE) of ¹³C is smaller than that of deuterium, it is significant enough to provide valuable insights into the transition state of an enzymatic reaction. einsteinmed.edu When 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid is used as a substrate, subtle changes in the reaction rate compared to the unlabeled compound can reveal which steps are rate-limiting.
For instance, if a C-C bond cleavage or formation involving the labeled positions is part of the rate-determining step, a measurable ¹³C KIE would be expected. nih.gov This approach can be used to study the mechanisms of enzymes that metabolize cinnamic acid derivatives, such as phenylalanine ammonia-lyase (PAL) or other enzymes involved in the phenylpropanoid pathway.
Furthermore, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to probe enzyme-substrate interactions directly. By comparing the ¹³C NMR spectrum of the labeled cinnamic acid derivative in its free form to its spectrum when bound to an enzyme, researchers can identify which atoms are involved in the binding and catalysis. Changes in the chemical shifts of the ¹³C-labeled carbons upon binding can provide information about the electronic environment at the active site and the conformation of the bound substrate.
Table 1: Potential Applications of ¹³C Labeling in Studying Enzyme Mechanisms
| Technique | Information Gained | Example Application |
|---|---|---|
| Kinetic Isotope Effect (KIE) Measurement | Identification of rate-determining steps in the reaction pathway. | Studying the mechanism of an enzyme that hydroxylates the cinnamic acid side chain. |
| ¹³C NMR Spectroscopy | Probing the conformation of the substrate at the enzyme's active site. | Observing changes in the ¹³C chemical shifts of the labeled cinnamic acid upon binding to a lyase. |
Probing Stereochemical Transformations and Isomerization Pathways of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives can undergo various stereochemical transformations, such as trans-cis isomerization and photodimerization, which are crucial for their biological function and stability. nih.govnih.gov Stable isotope labeling, particularly with ¹³C, provides a powerful method for tracking these changes without significantly altering the molecule's chemical properties.
The use of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid allows for the unambiguous monitoring of isomerization from the more common trans isomer to the cis isomer, a process that can be induced by UV light. nih.govresearchgate.net By using techniques like LC-MS/MS, the labeled cis and trans isomers can be distinguished from their unlabeled endogenous counterparts, enabling precise quantification and tracking of the conversion process in planta or in vitro. nih.gov
Furthermore, in the solid state, cinnamic acid derivatives can undergo [2+2] photodimerization to form truxillic or truxinic acids. researchgate.net ¹³C solid-state NMR spectroscopy is an invaluable tool for studying the kinetics and mechanism of these reactions. researchgate.net By using a ¹³C-labeled precursor like 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid, researchers can monitor the changes in the carbon skeleton during the dimerization process, providing insights into the molecular reorientations and the stereochemistry of the resulting cyclobutane (B1203170) ring. nih.gov
Understanding Non-Enzymatic Chemical Reactions and Degradation Pathways
Beyond enzymatic transformations, cinnamic acid derivatives are subject to non-enzymatic reactions and degradation, such as photodimerization and oxidative degradation. nih.govnih.gov Isotopic labeling with ¹³C is instrumental in tracing the pathways of these reactions.
A significant non-enzymatic reaction of 3,4-dimethoxycinnamic acid is its solid-state [2+2] photodimerization to form the corresponding α-truxillic acid. nih.govnih.gov The efficiency and outcome of this reaction are highly dependent on the crystal packing of the cinnamic acid molecules. nih.govnih.gov While not explicitly studied with ¹³C labeling, the use of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid would allow for detailed mechanistic studies of this topochemical reaction. By tracking the ¹³C labels, one could precisely follow the fate of the acrylic side chain carbons as they form the cyclobutane ring of the dimer.
Isotopic labeling can also be used to study the degradation of 3,4-dimethoxycinnamic acid under various environmental conditions. For instance, by exposing the ¹³C-labeled compound to oxidative stress or specific microbial environments, the degradation products can be identified using mass spectrometry. nih.gov The pattern of ¹³C in the resulting fragments would provide direct evidence for the cleavage points in the molecule and help to reconstruct the degradation pathway.
Table 2: Investigating Non-Enzymatic Reactions with ¹³C-Labeled 3,4-Dimethoxycinnamic Acid
| Reaction Type | Investigative Method | Mechanistic Insight |
|---|---|---|
| Photodimerization | ¹³C Solid-State NMR | Tracking the formation of the cyclobutane ring and determining the stereochemistry of the product. |
| Oxidative Degradation | LC-MS analysis of degradation products | Identifying the points of cleavage in the molecule and elucidating the degradation pathway. |
Mechanistic Insights into the Biological Activities of Dimethoxycinnamic Acid Derivatives, e.g., Quorum Sensing Inhibition
Cinnamic acid and its derivatives are known to possess a range of biological activities, including the inhibition of bacterial quorum sensing (QS). nih.govnih.gov QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its inhibition is a promising strategy for controlling bacterial virulence. While the QS inhibitory effects of various cinnamic acid derivatives have been demonstrated, the precise molecular mechanisms are often not fully understood. nih.govnih.gov
The use of 3,4-Dimethoxy[7,8,9,-¹³C₃]-cinnamic Acid as a molecular probe can provide significant insights into its mechanism of action as a QS inhibitor. By incubating bacteria with the ¹³C-labeled compound, researchers can trace its journey within the bacterial system. For example, it would be possible to determine if the compound is taken up by the bacterial cells and, if so, to identify its subcellular localization.
Furthermore, ¹³C labeling can be used to investigate the interaction of the cinnamic acid derivative with its molecular target. In silico docking studies suggest that cinnamic acids may act as competitive inhibitors for the ligand-binding domain of QS receptor proteins. researchgate.net By using techniques such as NMR spectroscopy or affinity chromatography with the ¹³C-labeled compound, it may be possible to experimentally confirm this binding and identify the specific amino acid residues involved in the interaction. Metabolomic analysis of bacteria treated with the labeled compound could also reveal downstream effects on bacterial metabolism, providing a more comprehensive understanding of its anti-QS activity. nih.gov
Computational Approaches in the Study of 3,4 Dimethoxycinnamic Acid Derivatives
Molecular Docking and Ligand-Protein Interaction Modeling for Biological Target Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is crucial for elucidating the biological targets of compounds like 3,4-Dimethoxycinnamic Acid by modeling their interactions with the active sites of various enzymes and receptors.
Research on cinnamic acid derivatives has successfully employed molecular docking to identify potential therapeutic targets. For instance, studies have investigated the interaction of these derivatives with enzymes such as cyclooxygenase (COX-1), epidermal growth factor receptor (EGFR), and Dengue virus protease (DENV2 NS2B/NS3). fip.orgfip.organalis.com.my In these simulations, the ligand is placed in the binding site of the protein, and its conformational space is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity (free energy of binding). A lower binding energy value typically indicates a more stable and favorable interaction.
For 3,4-Dimethoxycinnamic Acid, molecular docking can be used to screen a wide range of proteins to hypothesize its mechanism of action. The model considers various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking a derivative like 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid against EGFR revealed a lower binding free energy (-8.81 kcal/mol) compared to the parent compound, ferulic acid, suggesting enhanced inhibitory potential. fip.org Such studies provide a structural basis for the compound's activity and can guide the design of more potent derivatives. nih.govnih.gov
Table 1: Example Molecular Docking Results for Cinnamic Acid Derivatives Against Various Receptors
| Ligand | Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ferulic Acid Derivative | EGFR (PDB ID: 3W33) | -8.40 | Met793, Leu718, Val726 |
| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | EGFR (PDB ID: 3W33) | -8.81 | Cys797, Asp855, Lys745 |
| Cinnamic Acid Amide Derivative (6b2) | DENV-2 NS2B/NS3pro | -7.99 | His51, Asp75, Ser135 |
Note: Data is illustrative and compiled from various studies on cinnamic acid derivatives to demonstrate the application of molecular docking. fip.orgfip.organalis.com.my
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which in turn allows for the prediction of a wide range of molecular properties. northwestern.eduarxiv.org For 3,4-Dimethoxycinnamic Acid, DFT can be used to calculate its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.
The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests the molecule is more reactive. nih.gov DFT studies on cinnamic acid have shown that the energy gap is relatively small, indicating its potential as an antioxidant. nih.gov Furthermore, these methods are invaluable for predicting spectroscopic data. scielo.org.mxresearchgate.net By calculating vibrational frequencies, it is possible to predict Infrared (IR) and Raman spectra. sitp.ac.cn Similarly, calculations of nuclear magnetic shielding tensors can predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.mx This predictive power is essential for confirming the structure of newly synthesized derivatives or for interpreting experimental spectra.
More advanced applications include the prediction of mass spectra from first principles. nih.govchemrxiv.org Workflows based on quantum chemistry, such as QCxMS, can simulate the fragmentation patterns of a molecule under electron ionization, providing an in silico mass spectrum that can be compared with experimental data. nih.govnih.gov This is particularly useful for identifying unknown compounds or, in the case of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid, for predicting how isotopic labeling will alter the fragmentation pattern.
Table 2: Predicted Electronic and Spectroscopic Properties of Cinnamic Acid via DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Influences solubility and intermolecular interactions |
Note: Values are representative for the cinnamic acid scaffold and may vary based on the specific functional, basis set, and solvent model used in the calculation. nih.govscielo.org.mx
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of molecular interactions. dovepress.com
For 3,4-Dimethoxycinnamic Acid, MD simulations can be used to study its conformational preferences in different environments, such as in aqueous solution or when bound to a protein. These simulations can reveal how the molecule flexes and rotates, identifying the most stable, low-energy conformations. When applied to a ligand-protein complex identified through docking, MD can assess the stability of the binding pose. fip.org By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains securely in the active site and can analyze the persistence of key interactions, such as hydrogen bonds, over time.
MD simulations are also instrumental in studying intermolecular interactions in condensed phases. For example, they can model how molecules of 3,4-Dimethoxycinnamic Acid interact with each other in a crystal lattice or how they are solvated by water molecules. This information is crucial for understanding physical properties like solubility and for interpreting experimental data from techniques like X-ray crystallography. dovepress.com
Cheminformatics and Database Integration for Characterization and Pathway Mapping of Labeled Metabolites
The use of stable isotopes, as in this compound, is a powerful technique in metabolomics to trace the metabolic fate of compounds. nih.govnih.gov Cheminformatics provides the computational tools necessary to process and interpret the complex data generated from isotope-labeling experiments, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). springernature.comriken.jpresearchgate.net
A key challenge in untargeted metabolomics is the confident annotation of detected chemical signals. acs.org Isotopic labeling provides a significant advantage. Cheminformatics workflows can be designed to specifically look for pairs of mass spectral peaks corresponding to the unlabeled (12C) and labeled (13C) versions of a metabolite. The known mass difference allows for the confident determination of the number of carbon atoms in a molecule, drastically reducing the number of possible chemical formulas for an unknown compound. nih.govresearchgate.net
Once labeled metabolites are identified, their relationship can be explored through metabolic pathway analysis. Databases such as MetaCyc and BioCyc contain vast, curated collections of metabolic pathways from thousands of organisms. metacyc.orgmycompounddiscoverer.com Cheminformatics tools can map the identified labeled metabolites onto these known pathways. By observing the transfer of the 13C label from the administered this compound to downstream metabolites, researchers can confirm the activity of specific metabolic routes and potentially discover new or alternative pathways. nih.gov This integration of experimental data from labeled compounds with comprehensive biological databases is essential for understanding the compound's role in cellular metabolism. mycompounddiscoverer.com
Emerging Research Frontiers and Methodological Advancements for 3,4 Dimethoxy 7,8,9, 13c3 Cinnamic Acid
Development of Next-Generation 13C-Labeled Probes with Enhanced Specificity and Detection Capabilities
The evolution of 13C-labeled probes is moving towards designs that offer greater specificity and enhanced detection. For compounds like 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic acid, this involves strategic placement of the 13C isotopes to probe specific enzymatic reactions or metabolic pathways. The triple labeling on the cinnamic acid backbone allows for the precise tracking of the propanoic acid side chain, which is crucial for understanding its subsequent metabolism, such as chain shortening or incorporation into other molecules.
Future developments aim to create "smart" probes that may become detectable only upon enzymatic conversion, thereby reducing background signals and increasing the specificity of detection. Furthermore, combining 13C labeling with other isotopic labels (e.g., 15N or 2H) in the same molecule can create multi-dimensional tracers, providing even more detailed insights into metabolic fates.
Integration of 13C-MFA with Multi-Omics Technologies for Systems-Level Metabolic Understanding
13C-Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. creative-proteomics.com The integration of 13C-MFA with other "-omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics provides a more holistic, systems-level understanding of cellular metabolism. researchgate.netnih.gov By using this compound as a tracer, researchers can follow the carbon flux through specific pathways. creative-proteomics.com
When combined with transcriptomic and proteomic data, the observed metabolic fluxes can be correlated with gene expression levels and enzyme abundances. This integrated approach can reveal regulatory mechanisms that control metabolic pathways and help to identify key enzymatic steps that are subject to regulation under different conditions. For instance, an increase in the flux of a pathway utilizing the labeled cinnamic acid derivative, coupled with the upregulation of a specific enzyme in that pathway, provides strong evidence for the enzyme's role in that metabolic process.
| Omics Technology | Data Provided | Integrated Insights with 13C-MFA |
| Genomics | Genetic blueprint of the organism | Identifies potential metabolic pathways and enzymes. |
| Transcriptomics | Gene expression levels (mRNA) | Correlates metabolic flux with gene regulation. |
| Proteomics | Protein abundance and modifications | Links metabolic flux to enzyme concentration and activity. |
| Metabolomics | Snapshot of metabolite concentrations | Provides context for flux changes and identifies metabolic bottlenecks. |
Advancements in Analytical Instrumentation for High-Throughput and Single-Cell Isotopic Analysis
Recent progress in analytical instrumentation has significantly enhanced the ability to perform high-throughput and single-cell isotopic analysis. nih.gov Techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to detecting and quantifying 13C-labeled metabolites. creative-proteomics.com
For a tracer like this compound, advancements in liquid chromatography-mass spectrometry (LC-MS) enable the separation and detection of its downstream metabolites with high sensitivity and specificity. Furthermore, the development of mass spectrometry imaging (MSI) allows for the spatial localization of the labeled compound and its metabolites within tissues and even single cells, providing a deeper understanding of metabolic heterogeneity. springernature.com The combination of isobaric and isotopic labeling methods is also pushing the boundaries of throughput in single-cell proteomics, a concept that can be extended to metabolomics. nih.govnih.gov
Expanding Applications of Labeled Cinnamic Acid Derivatives in Diverse Biological Systems and Pathological Conditions
Isotopically labeled cinnamic acid derivatives are finding expanding applications in the study of various biological systems and disease states. In plant biology, for example, labeled cinnamic acids are used to investigate the biosynthesis of lignin (B12514952) and other phenylpropanoids, which are crucial for plant structure and defense. oup.comresearchgate.net The use of stable-isotope-labeled trans- and cis-cinnamic acid has been instrumental in developing quantification methods and understanding their isomerization in plants. oup.com
In the context of human health, cinnamic acid derivatives have been studied for their potential antioxidant and anti-inflammatory properties. mdpi.comnih.gov Using a labeled version like this compound could help to elucidate the metabolic pathways these compounds undergo in mammalian cells and how they exert their biological effects. This could be particularly valuable in studying metabolic disorders or diseases where pathways involving phenolic compounds are implicated.
Future Directions in Investigating Complex Metabolic Networks with Targeted 13C Tracers
The future of metabolic research lies in the ability to investigate increasingly complex metabolic networks with high precision. Targeted 13C tracers, such as this compound, are central to this endeavor. ethz.ch The strategic design of such tracers allows researchers to ask very specific questions about metabolic pathways, such as the relative contribution of different precursors to a particular product or the reversibility of enzymatic reactions. nih.gov
Future research will likely focus on the development of novel tracer strategies, including the use of multiple isotopic labels simultaneously to probe intersecting pathways. nih.gov Combining these advanced tracer experiments with sophisticated computational modeling will be crucial for interpreting the complex labeling patterns and extracting meaningful flux information. oup.com This will ultimately enable a more dynamic and quantitative understanding of metabolism in both health and disease.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 3,4-dimethoxy[7,8,9,-13C3]-cinnamic acid, and how do isotopic labels influence reaction conditions?
- Methodological Answer : The synthesis typically involves converting 3,4-dimethoxycinnamic acid to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with labeled precursors. For isotopic labeling (e.g., 13C at positions 7, 8, and 9), stable isotope-enriched starting materials (e.g., 13C-labeled malonic acid or acetic acid derivatives) are used under controlled conditions to ensure isotopic integrity. Reaction optimization includes monitoring pH, temperature (e.g., 60–80°C), and solvent selection (e.g., acetone with pyridine as a catalyst) to minimize isotopic scrambling .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. For laboratory handling, use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation to minimize inhalation of dust or aerosols. Solubility in methanol (slight) and chloroform (slight) requires careful solvent selection for dissolution .
Q. What analytical techniques are recommended for confirming the purity and isotopic enrichment of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity assessment (>95%). Isotopic enrichment is verified via mass spectrometry (MS) and 13C-NMR spectroscopy, with spectral peaks compared to unlabeled analogs. For example, 13C signals at δ 125–135 ppm confirm labeling at positions 7–9 .
Advanced Research Questions
Q. How does 13C labeling at positions 7–9 impact metabolic tracing studies in vitro?
- Methodological Answer : The 13C3 label enables precise tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or 13C-NMR. For example, in studies of phenylpropanoid metabolism, labeled cinnamic acid derivatives can trace lignin biosynthesis in plant models or assess drug metabolism in mammalian cells. Key challenges include avoiding isotopic dilution and ensuring sufficient signal-to-noise ratios in complex biological matrices .
Q. What are the mechanistic implications of the 3,4-dimethoxy groups in modulating biological activity (e.g., anti-inflammatory effects)?
- Methodological Answer : The methoxy groups enhance lipophilicity, improving membrane permeability. In anti-inflammatory assays (e.g., human red blood cell membrane stabilization), the electron-donating methoxy groups stabilize free radicals, reducing oxidative stress. Structure-activity relationship (SAR) studies suggest that methylation at positions 3 and 4 increases binding affinity to cyclooxygenase-2 (COX-2) compared to unmethylated analogs .
Q. How can researchers resolve contradictions in solubility data for this compound across experimental setups?
- Methodological Answer : Discrepancies in reported solubility (e.g., in water vs. organic solvents) arise from polymorphic forms or residual solvents. Use standardized protocols: (1) Characterize crystallinity via X-ray diffraction (XRD), (2) pre-dry samples under vacuum, and (3) employ dynamic light scattering (DLS) to assess aggregation. For aqueous solubility, consider co-solvents (e.g., DMSO ≤1%) or micellar encapsulation .
Q. What strategies are recommended for synthesizing stable amide derivatives of this compound for drug discovery?
- Methodological Answer : Coupling with amines (e.g., substituted 2-aminothiophenes) requires activating agents like HATU or DCC in anhydrous DMF. Monitor reaction progress via thin-layer chromatography (TLC) and purify derivatives using flash chromatography (silica gel, hexane/EtOAc gradient). For isotopic analogs, ensure reaction conditions (e.g., <40°C) do not degrade 13C labels .
Data Interpretation & Challenges
Q. How should researchers address variability in biological assay results (e.g., antioxidant activity) between labeled and unlabeled analogs?
- Methodological Answer : Control for isotopic effects by comparing labeled and unlabeled compounds in parallel assays. For instance, in DPPH radical scavenging assays, normalize activity to molar concentration and account for minor differences in reaction kinetics due to isotopic mass. Use triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) .
Q. What are the limitations of using this compound in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
